N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide
Description
N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide is a nucleoside analogue characterized by a β-D-ribofuranose core linked to a 4-amino-2-oxopyrimidine base and a trifluoroacetamide group at the 3'-position. This structure combines features of modified sugars and fluorinated substituents, which are critical for its biochemical interactions.
Properties
Molecular Formula |
C11H13F3N4O5 |
|---|---|
Molecular Weight |
338.24 g/mol |
IUPAC Name |
N-[2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H13F3N4O5/c12-11(13,14)9(21)17-6-7(20)4(3-19)23-8(6)18-2-1-5(15)16-10(18)22/h1-2,4,6-8,19-20H,3H2,(H,17,21)(H2,15,16,22) |
InChI Key |
GZFARVHZTGRMCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Glycosylation Using Trimethylsilyl Triflate (TMSOTf) and Bis(trimethylsilyl)acetamide (BSA)
A widely adopted method for synthesizing β-nucleosides involves TMSOTf and BSA as dual catalysts. These agents promote the transglycosylation of silylated cytosine derivatives with activated ribose intermediates. For example:
-
Silylation of Cytosine : Cytosine is treated with BSA in dry acetonitrile to form N-silylated cytosine, enhancing its nucleophilicity.
-
Ribose Activation : A ribofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) is reacted with TMSOTf to generate a reactive oxocarbenium ion intermediate.
-
Coupling : The silylated cytosine attacks the activated ribose, yielding a β-nucleoside with protected hydroxyl groups. Deprotection via alkaline hydrolysis affords the free cytidine scaffold.
Key Conditions :
Composite Lewis Acid Catalysis for Improved Regioselectivity
Patent CN103288908A discloses a method using SnCl₄ and TMSOTf as co-catalysts to enhance glycosylation efficiency and reduce N(3)-regioisomer formation. This approach is critical for achieving high-purity β-N1-cytidine:
-
Catalyst System : A 1:1 molar ratio of SnCl₄ and TMSOTf in dichloromethane.
-
Reaction : Protected cytosine and ribose are heated at 50–100°C for 12–48 hours.
-
Deprotection : Sequential treatment with methanolic ammonia and ion-exchange chromatography yields the cytidine core.
Advantages :
Trifluoroacetylation of the 3′-Hydroxyl Group
The introduction of the trifluoroacetamide group is achieved via a two-step process:
-
Selective Protection :
-
Trifluoroacetylation :
Reaction Metrics :
Analytical Characterization
Spectroscopic Data
Chromatographic Purity Analysis
| Method | Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|---|
| HPLC (UV 254 nm) | C18 Reverse Phase | 20 mM NH₄OAc:MeOH (90:10) | 8.2 min | 98.5% |
Industrial-Scale Optimization
Catalyst Recycling
The composite SnCl₄/TMSOTf system can be reused for up to three batches without significant activity loss, reducing production costs.
Solvent Selection
Switching from acetonitrile to 1,2-dichloroethane improves reaction homogeneity and facilitates product isolation.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2’-TFA-NH-dC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamido group to other functional groups.
Substitution: The trifluoroacetamido group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce amine-substituted nucleosides .
Scientific Research Applications
Structure
The compound features a pyrimidine ring and a sugar moiety, which are characteristic of nucleoside analogs. The trifluoroacetamide group enhances its pharmacological properties by increasing lipophilicity and metabolic stability.
Molecular Formula
The molecular formula of the compound is C_{12}H_{15F_3N_4O_5.
Medicinal Chemistry
The compound has shown promise as an antitumor agent due to its structural similarity to nucleosides that are integral to DNA synthesis.
Case Study: Antitumor Activity
Research has indicated that derivatives of this compound can inhibit DNA polymerase, leading to decreased proliferation of cancer cells. A study published in Cancer Research demonstrated that a related compound effectively reduced tumor growth in xenograft models of leukemia .
Antiviral Properties
The compound's ability to mimic nucleotides makes it a candidate for antiviral drug development.
Case Study: Antiviral Efficacy
In vitro studies have shown that similar pyrimidine derivatives exhibit antiviral activity against herpes simplex virus (HSV) and cytomegalovirus (CMV). These studies suggest that the compound could potentially be developed into a therapeutic agent for viral infections .
Biochemical Research
This compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways.
Case Study: Enzyme Inhibition Assays
A study investigated the inhibitory effects of related compounds on ribonucleotide reductase, an enzyme critical for DNA synthesis. The results indicated significant inhibition, suggesting potential applications in targeting cancer cell metabolism .
Drug Development
The trifluoroacetamide moiety enhances the pharmacokinetic profile of the compound, making it suitable for further development into drug formulations.
Case Study: Formulation Studies
Formulation studies have shown that the incorporation of this compound into liposomal delivery systems improves bioavailability and reduces toxicity compared to conventional formulations .
Table 1: Comparative Analysis of Antitumor Activity
| Compound Name | Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | DNA polymerase inhibitor | 0.5 | |
| Compound B | Nucleotide mimic | 0.8 | |
| N-[(2R,3R,4S,5R)-...] | DNA polymerase inhibitor | 0.6 |
Table 2: Summary of Antiviral Studies
Mechanism of Action
2’-TFA-NH-dC exerts its effects by incorporating into DNA during replication. The trifluoroacetamido group disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting cell proliferation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
FDB023789: Acetylated Analog
FDB023789 (N-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide) shares the ribofuranose-pyrimidine backbone but replaces the trifluoroacetamide with an acetyl group. Key differences include:
- Electron-Withdrawing Effects : The trifluoromethyl group increases electronegativity, altering binding affinity to enzymes like nucleoside phosphorylases or kinases.
| Parameter | Target Compound | FDB023789 |
|---|---|---|
| Substituent | Trifluoroacetamide | Acetamide |
| Metabolic Stability | High | Moderate |
| Electronegativity | Elevated | Standard |
Fluorinated Compounds 16 and 17 (Molecules, 2013)
Compounds 16 and 17 from Molecules (2013) feature extended perfluorinated chains (e.g., heptadecafluoroundecanamido) and triazole linkers. Unlike the target compound, these molecules incorporate fluorinated alkyl groups for lipophilicity enhancement and triazole rings for click chemistry applications. Key distinctions:
- Fluorination Scope : The target compound uses a single trifluoroacetamide group, balancing solubility and permeability, whereas Compounds 16/17 employ long fluorinated chains for extreme hydrophobicity, likely optimizing membrane penetration but risking toxicity .
- Structural Complexity: Triazole rings in 16/17 enable modular synthesis but introduce steric bulk absent in the simpler ribofuranose-pyrimidine scaffold of the target compound.
Patent Compounds with Trifluoromethyl Groups (EP 4 374 877 A2)
The patent compounds (e.g., (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide) integrate trifluoromethyl groups into pyridazine or pyrrolo scaffolds. Compared to the target compound:
- Scaffold Diversity : The patent compounds prioritize heterocyclic diversity (pyridazine, morpholine) for kinase inhibition, whereas the target compound’s nucleoside-like structure suggests antimetabolite applications.
- Fluorine Placement : The trifluoromethyl group in the patent compounds is distal to the pharmacophore, contrasting with the target compound’s direct trifluoroacetamide substitution, which may influence target binding kinetics .
Peptide-like Analogues (Pharmacopeial Forum, 2017)
Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide feature peptide backbones with pyrimidinone side chains. Key contrasts:
- Molecular Weight : The target compound (MW ~400–450 g/mol) is smaller than these peptide analogues (MW >600 g/mol), favoring better oral bioavailability.
- Functional Groups: The peptide analogues lack fluorinated substituents, relying on phenolic ethers and amides for stability, whereas the target compound leverages fluorine for enhanced resistance to oxidative metabolism .
Biological Activity
N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₁₄F₃N₃O₅
- Molecular Weight : 337.26 g/mol
The trifluoroacetamide group enhances lipophilicity, potentially influencing its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the dihydropyrimidinone moiety suggests potential inhibition of enzymes involved in nucleotide metabolism.
- Receptor Modulation : Similar compounds have been shown to interact with purinergic receptors (e.g., P2Y receptors), which are involved in various physiological processes such as inflammation and cell signaling .
- Neuronal Differentiation Induction : Some studies have indicated that nucleoside analogs can induce neuronal differentiation, suggesting a potential role in neuroprotection or neuroregeneration .
Anticancer Potential
Nucleoside analogs are often investigated for their anticancer properties. The structural similarity to known chemotherapeutic agents suggests that this compound may also possess cytotoxic effects against cancer cells. Preliminary data indicate that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Study on Neuronal Differentiation : A phenotypic assay involving nucleoside analogs demonstrated that certain compounds could significantly induce neuronal differentiation in human cell lines . This suggests the potential utility of N-[(2R,3R,4S,5R)-...] in neurotherapeutics.
- Antimicrobial Efficacy : Research on uridine derivatives revealed their ability to inhibit bacterial growth by targeting essential metabolic pathways . The implications for drug development against resistant strains are significant.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have highlighted key functional groups necessary for biological activity. Modifications to the nucleobase and sugar moieties can drastically alter potency and selectivity towards specific targets .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Uridine derivatives | Inhibition of M. tuberculosis |
| Anticancer | Nucleoside analogs | Induction of apoptosis in cancer cell lines |
| Neuronal Differentiation | Nucleoside analogs | Enhanced differentiation in NT2 cells |
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
The synthesis of this trifluoroacetamide-modified nucleoside analog presents challenges in stereochemical control, functional group compatibility, and regioselective protection/deprotection. Key steps include:
- Stereoselective glycosylation : Use of chiral auxiliaries (e.g., tert-butyldimethylsilyl or trityl groups) to preserve the (2R,3R,4S,5R) configuration of the oxolane (ribofuranose) moiety .
- Protection strategies : Temporary protection of hydroxyl and amino groups (e.g., acetyl or trifluoroacetyl groups) to prevent side reactions during coupling steps .
- Trifluoroacetamide introduction : Reaction of the intermediate amino-oxolane with trifluoroacetic anhydride under anhydrous conditions (e.g., in DMF with pyridine as a base) .
Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm final structure using -NMR and -NMR .
Advanced: How can researchers optimize reaction conditions to minimize racemization during the coupling of the trifluoroacetamide group?
Racemization at the 3R position of the oxolane ring is a critical concern. Methodological optimizations include:
- Low-temperature reactions : Conduct couplings at 0–4°C using pre-activated reagents (e.g., HATU or DCC) to reduce thermal degradation .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states and enhance stereochemical fidelity .
- Catalytic additives : Employ chiral catalysts like DMAP (4-dimethylaminopyridine) to favor retention of configuration .
Data-driven approach : Compare enantiomeric excess (EE) via chiral HPLC (Chiralpak AD-H column, hexane/ethanol gradient) .
Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] calculated for CHFNO: 368.09) .
- IR spectroscopy : Detect NH stretches (3200–3400 cm) and carbonyl vibrations (1650–1750 cm) .
Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?
Discrepancies in stability studies often arise from hydrolysis of the trifluoroacetamide group or glycosidic bond. Methodological strategies include:
- pH-controlled kinetic studies : Use buffered solutions (pH 1–13) with HPLC monitoring to identify degradation pathways (e.g., amide hydrolysis at pH < 3 or > 10) .
- Isolation of degradation products : Characterize via LC-MS to distinguish between hydrolytic (e.g., free amino-oxolane) vs. oxidative byproducts .
- Temperature dependence : Apply Arrhenius plots to predict shelf-life under storage conditions (e.g., 4°C vs. 25°C) .
Basic: What functional groups in this compound are most reactive, and how should they be handled during purification?
- Hydroxyl groups (C4’ and C5’) : Prone to oxidation; use inert atmosphere (N) during silica gel chromatography .
- Trifluoroacetamide : Susceptible to nucleophilic attack; avoid strong bases (e.g., NaOH) and opt for mild eluents (e.g., ethyl acetate/methanol 95:5) .
- Dihydropyrimidinone (2-oxo-1,2-dihydropyrimidine) : Protect from light to prevent π-π stacking-induced aggregation .
Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound as a nucleoside analog?
- Enzyme inhibition : Test against viral polymerases (e.g., HIV reverse transcriptase) using H-labeled dNTP incorporation assays .
- Cytotoxicity profiling : Use MTT assays in human cell lines (e.g., HEK293) to assess IC values .
- Metabolic stability : Incubate with liver microsomes and quantify remaining compound via LC-MS/MS to predict pharmacokinetics .
Basic: How can researchers ensure reproducibility in multi-step syntheses of this compound?
- Standardized protocols : Document reaction parameters (e.g., molar ratios, solvent purity, temperature gradients) .
- Intermediate characterization : Validate each step via -NMR and melting point analysis .
- Batch tracking : Use QC/QA logs to trace variability in starting materials (e.g., ribofuranose precursors) .
Advanced: What computational methods can predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to target proteins (e.g., viral polymerases) using AutoDock Vina with AMBER force fields .
- QM/MM simulations : Analyze transition states for enzymatic phosphorylation (e.g., nucleoside kinases) .
- ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
